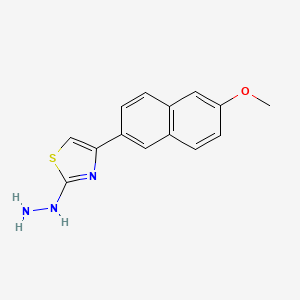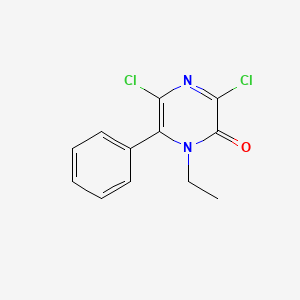
3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one typically involves the reaction of appropriate substituted pyrazine derivatives with chlorinating agents. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled temperature conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, often in polar aprotic solvents.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-1-ethylpyrazin-2(1H)-one
- 3,5-Dichloro-6-phenylpyrazin-2(1H)-one
- 1-Ethyl-6-phenylpyrazin-2(1H)-one
Uniqueness
3,5-Dichloro-1-ethyl-6-phenylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazinone derivatives.
Properties
Molecular Formula |
C12H10Cl2N2O |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
3,5-dichloro-1-ethyl-6-phenylpyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O/c1-2-16-9(8-6-4-3-5-7-8)10(13)15-11(14)12(16)17/h3-7H,2H2,1H3 |
InChI Key |
DTTPZJPDDAZBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


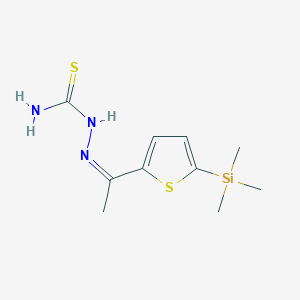

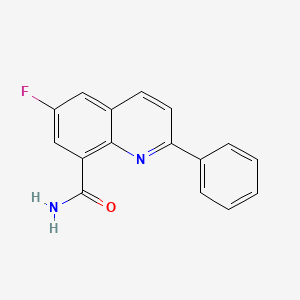
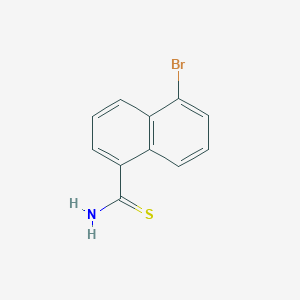
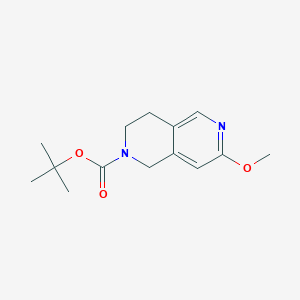
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
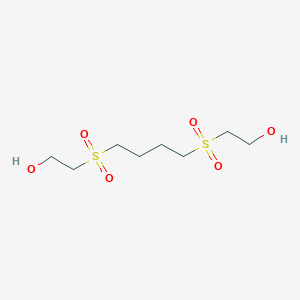
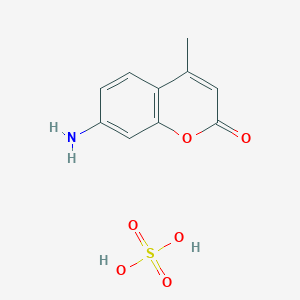

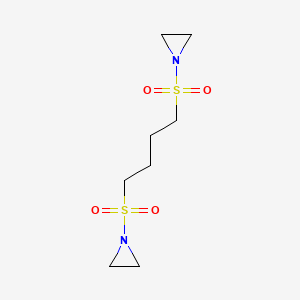
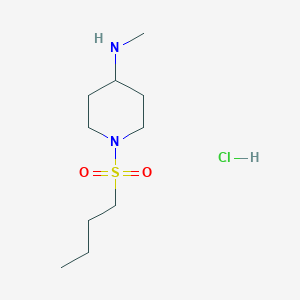
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)
